cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
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Overview
Description
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium is a complex compound that plays a significant role in various chemical reactions, particularly in the field of catalysis. This compound is known for its unique properties and its ability to facilitate a range of chemical transformations, making it valuable in both academic research and industrial applications.
Preparation Methods
The synthesis of cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves several steps and specific reaction conditions. One common method involves the use of palladium catalysts in a Suzuki–Miyaura coupling reaction . This reaction typically requires a palladium precursor, such as palladium acetate (Pd(OAc)2), and a ligand, such as triphenylphosphine (PPh3), to form the active catalyst . The reaction conditions often include a base, such as potassium carbonate (K2CO3), and a solvent, such as dichloromethane .
Chemical Reactions Analysis
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by the palladium catalyst.
Common reagents used in these reactions include organoboron compounds, such as potassium organotrifluoroborate salts, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium has a wide range of scientific research applications, including:
Biology: This compound can be used to modify biological molecules, enabling the study of complex biological processes.
Mechanism of Action
The mechanism by which cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium exerts its effects involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition, where it forms a new bond with an electrophilic organic group, increasing its oxidation state.
Transmetalation: The nucleophilic organic group is transferred from the boron reagent to the palladium catalyst.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final product and regenerating the active catalyst.
Comparison with Similar Compounds
Cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium can be compared with other similar compounds, such as:
Triphenylphosphine;iron;dichloromethane;palladium: This compound also involves a palladium catalyst and is used in similar cross-coupling reactions.
Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron: Another related compound with similar catalytic properties.
The uniqueness of this compound lies in its specific combination of ligands and metals, which provide distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C48H54FeNO3P2PdS- |
---|---|
Molecular Weight |
949.2 g/mol |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;iron;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/2C17H19P.C13H12N.CH4O3S.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;;/h2*1-6,9-12,17H,7-8,13-14H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);;/q;;-1;;; |
InChI Key |
ZFKAPUVLPIURMW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe].[Pd] |
Origin of Product |
United States |
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